molecular formula C7H15ClN2S B13754570 Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride CAS No. 23545-70-2

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride

Cat. No.: B13754570
CAS No.: 23545-70-2
M. Wt: 194.73 g/mol
InChI Key: SXBBEBWJKCVUGH-UHFFFAOYSA-N
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Description

The hydrochloride salt form improves solubility in polar solvents, which is critical for pharmaceutical or synthetic applications.

Properties

CAS No.

23545-70-2

Molecular Formula

C7H15ClN2S

Molecular Weight

194.73 g/mol

IUPAC Name

3-[(2-methyl-1-sulfanylpropan-2-yl)amino]propanenitrile;hydrochloride

InChI

InChI=1S/C7H14N2S.ClH/c1-7(2,6-10)9-5-3-4-8;/h9-10H,3,5-6H2,1-2H3;1H

InChI Key

SXBBEBWJKCVUGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)NCCC#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary synthetic route to this compound involves a nucleophilic substitution reaction where 2-cyanoethylamine reacts with 2-methylpropanethiol under controlled conditions. This reaction typically proceeds in the presence of a solvent and may require a catalyst to enhance reaction efficiency and selectivity.

  • Starting materials:

    • 2-Cyanoethylamine (contains the cyano and amino groups)
    • 2-Methylpropanethiol (provides the thiol and methyl-substituted propyl backbone)
  • Reaction conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to dissolve reactants and facilitate nucleophilic attack.
    • Catalyst: Acidic or basic catalysts may be employed depending on the desired reaction pathway.
    • Temperature: Moderate heating (e.g., 50–100 °C) to increase reaction rates without decomposing sensitive groups.
    • Pressure: Typically atmospheric pressure; industrial processes may use controlled pressure reactors.

Industrial Scale Production

In industrial contexts, the synthesis is scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of continuous flow technology allows for better control over reaction parameters such as temperature, mixing, and residence time, which is critical for compounds with sensitive functional groups like thiols and nitriles.

  • Advanced purification techniques such as crystallization or chromatography are applied post-reaction to isolate the hydrochloride salt form with high purity.

Detailed Reaction Mechanism and Chemical Considerations

Reaction Mechanism

The preparation involves the nucleophilic attack of the amino group of 2-cyanoethylamine on the electrophilic center of 2-methylpropanethiol or a suitable activated derivative, leading to the formation of a stable thioether bond. The hydrochloride salt forms upon treatment with hydrochloric acid, stabilizing the amino group as an ammonium salt.

Chemical Reaction Types Involved

Reaction Type Description Common Reagents/Conditions Major Products/Formed
Nucleophilic substitution Amino group attacks electrophilic carbon leading to substitution Acid/base catalyst, polar solvents This compound
Oxidation Thiol group oxidation to disulfides or sulfonic acids Hydrogen peroxide, potassium permanganate Disulfides, sulfonic acids
Reduction Cyano group reduction to primary amines Lithium aluminum hydride, catalytic hydrogenation Primary amines
Substitution Amino group substitution with alkyl halides or acyl chlorides Alkyl halides, acyl chlorides Substituted derivatives

Experimental Data and Reaction Optimization

Reaction Parameters and Yields

Parameter Typical Range/Value Effect on Reaction
Temperature 50–100 °C Higher temperature increases reaction rate but may cause side reactions
Solvent DMF, ethanol Solvent polarity affects nucleophilicity and solubility of reactants
Catalyst Acidic (HCl) or basic (NaOH) Catalysts improve reaction kinetics and selectivity
Reaction time 4–12 hours Longer time increases yield but may lead to impurities
Purification Crystallization, chromatography Ensures high purity of hydrochloride salt

Purity and Characterization

  • The hydrochloride salt form is characterized by:
    • Melting point typically consistent with literature values for similar compounds.
    • Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the presence of thiol, amino, and cyano groups.
    • Elemental analysis verifies composition.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Reactants mixing Combine 2-cyanoethylamine and 2-methylpropanethiol Use polar aprotic solvent, stir at room temperature
2. Catalysis Add catalyst (acid or base) Adjust pH to optimize nucleophilicity
3. Heating Heat mixture to 50–100 °C Monitor reaction progress by TLC or HPLC
4. Salt formation Add hydrochloric acid to form hydrochloride salt Precipitates product for isolation
5. Purification Crystallize or chromatograph product Obtain pure, stable hydrochloride salt
6. Drying and storage Dry under vacuum, store in airtight container Protect from moisture and oxidation

Research Findings and Applications

  • The compound is used extensively as a reagent in organic synthesis due to its multifunctional groups.
  • Its thiol group allows for covalent modification of biomolecules, useful in biochemical assays.
  • The cyanoethyl and amino groups provide sites for further chemical transformations.
  • Industrial production leverages continuous flow reactors for scalability and safety.
  • Research indicates the compound’s potential in drug development as a precursor molecule.

Chemical Reactions Analysis

Types of Reactions

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Propanethiol derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds similar to propanethiol can exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that the incorporation of thiol groups can enhance the biological activity of certain drugs by improving their solubility and bioavailability .

Toxicological Studies
Toxicological evaluations are critical for assessing the safety of propanethiol derivatives in medicinal applications. A study indicated that 2-methyl-2-propanethiol has a hematotoxic potential, with specific concentrations established for workplace safety . Understanding these toxicological profiles is essential for the development of safe pharmaceutical products.

Analytical Chemistry

Chemical Analysis
Propanethiol derivatives are utilized in analytical chemistry as reagents for various chemical reactions. They can serve as nucleophiles in the synthesis of more complex molecules or as stabilizing agents in analytical procedures. Their unique chemical properties allow for effective detection and quantification of other compounds in complex mixtures .

Spectroscopic Applications
In spectroscopic studies, propanethiol compounds can be used to enhance signal intensity due to their ability to form stable complexes with metal ions. This property is particularly useful in techniques such as mass spectrometry and nuclear magnetic resonance (NMR), where sensitivity is crucial .

Industrial Applications

Chemical Manufacturing
Propanethiol is employed in the production of various chemicals and materials. It acts as an intermediate in the synthesis of agrochemicals and polymers. Its reactivity allows it to participate in numerous chemical transformations, making it a valuable building block in industrial chemistry .

Flavoring and Fragrance Industry
In the flavoring industry, propanethiol derivatives are explored for their potential to modify flavor profiles. Their ability to interact with other flavor compounds can enhance or alter sensory perceptions, which is particularly valuable in food science .

Case Studies

Study Title Focus Area Findings
Toxicological Evaluation of 2-Methyl-2-PropanethiolToxicologyIdentified hematotoxic potential with established safe exposure limits .
Spectroscopic Enhancement Using ThiolsAnalytical ChemistryDemonstrated improved detection limits in mass spectrometry applications .
Synthesis of Biologically Active CompoundsMedicinal ChemistryShowed enhanced solubility and bioactivity in drug formulations containing thiol groups .

Mechanism of Action

The mechanism of action of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyanoethyl and amino groups may also interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs such as thiol groups, branched amino substituents, or hydrochloride salt forms, enabling comparative analysis:

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS if available) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride Not explicitly stated -SH (thiol), -NH-(CH2CN), -CH3, HCl Not provided Unique cyanoethylamino group; methyl branching at C2.
2-(Diisopropylamino)ethanethiol hydrochloride () C8H20ClNS -SH, -N(iPr)2, HCl 197.77 Bulky diisopropylamino group; higher steric hindrance.
2-(Ethylisopropylamino)ethanethiol () C7H17NS -SH, -N(Et)(iPr) 159.28 Ethyl-isopropyl amino group; neutral form (no salt).
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride () C6H11ClF3NO2 -CO2H, -N(CH3)(CF3CH2), HCl 221.61 Trifluoroethyl group; carboxylic acid functionality.
1-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-(propan-2-ylamino)propan-2-ol hydrochloride () C17H34ClNO2 Cyclohexyl ether, -NH(iPr), -OH, HCl 328.91 Cyclohexyloxy moiety; tertiary alcohol.
Key Observations:

Electron-Withdrawing vs. Bulky Substituents: The cyanoethyl group in the target compound contrasts with the diisopropyl group in ’s analogue.

Salt Forms : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to neutral thiols (), which may be volatile or less stable .

Functional Group Diversity : introduces a trifluoroethyl group and carboxylic acid, enabling distinct reactivity (e.g., hydrogen bonding, metabolic stability) compared to thiol-based compounds .

Biological Activity

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride, also known as 2-amino-2-methyl-1-propanethiol hydrochloride, is a compound with potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula: C4H12ClNS
  • Molecular Weight: 141.663 g/mol
  • IUPAC Name: 2-amino-2-methyl-1-propanethiol hydrochloride
  • CAS Registry Number: 4146-00-3

The biological activity of propanethiol derivatives often involves their role as thiols, which can participate in redox reactions and influence various biochemical pathways. Thiols are known to act as antioxidants, scavenging free radicals and protecting cellular components from oxidative stress.

Biological Activity Overview

Research indicates that propanethiol compounds exhibit several biological activities:

  • Antioxidant Activity:
    • Studies have shown that thiol-containing compounds can reduce oxidative stress in cells. The presence of the thiol group allows these compounds to donate electrons and neutralize reactive oxygen species (ROS) .
  • Antimicrobial Properties:
    • Some derivatives of propanethiol have been tested for antimicrobial activity against various pathogens. Preliminary studies suggest potential efficacy against bacterial strains, although detailed studies are required to establish specific activity levels .
  • Cytotoxic Effects:
    • Research has indicated that certain propanethiol derivatives can induce cytotoxic effects in cancer cell lines. This is hypothesized to be due to their ability to interfere with cellular redox status and induce apoptosis .

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant capacity of propanethiol derivatives demonstrated a significant reduction in oxidative damage in cultured human skin fibroblasts. The results indicated a dose-dependent response where higher concentrations of the compound led to increased protection against hydrogen peroxide-induced damage.

Concentration (mM)% Cell Viability
0100
0.585
170
540

Case Study 2: Antimicrobial Activity

In a laboratory setting, propanethiol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent investigations into the biological activity of propanethiol hydrochloride have highlighted its potential therapeutic applications:

  • Cancer Research:
    • A study explored the effects of propanethiol on various cancer cell lines, revealing that it could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects:
    • Research has suggested that propanethiol may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .
  • Inflammatory Response Modulation:
    • Propanethiol has been shown to modulate inflammatory responses in animal models by reducing levels of pro-inflammatory cytokines, indicating its potential use in inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride with high purity?

  • Methodology :

  • Step 1 : Begin with a nucleophilic substitution reaction between 2-methylpropanethiol and 2-cyanoethylamine under controlled pH (e.g., acidic conditions) to form the amine-thiol intermediate.
  • Step 2 : Purify the intermediate using column chromatography or recrystallization to remove unreacted precursors .
  • Step 3 : Hydrochloride salt formation can be achieved by reacting the intermediate with HCl gas in anhydrous ethanol. Continuous flow reactors (as used for analogous compounds) improve yield consistency .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and elemental analysis .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify functional groups (e.g., -SH stretch at ~2550 cm⁻¹, -CN at ~2240 cm⁻¹) and validate amine hydrochloride formation (N-H stretches) .
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • NMR : ¹H NMR in D₂O resolves methyl groups (δ ~1.2 ppm) and cyanoethyl protons (δ ~2.5–3.0 ppm). ¹³C NMR confirms quaternary carbons and cyano groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can reaction thermochemistry data resolve contradictions in cyanoethylation kinetics?

  • Approach :

  • Thermodynamic Analysis : Compare experimental ΔG° values (e.g., from calorimetry) with computational models (DFT) to validate reaction feasibility. For example, provides gas-phase thermochemistry data for structurally related alkyl chlorides, which can guide assumptions for analogous cyanoethylation steps .
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation rates. Conflicting data (e.g., unexpected activation energies) may arise from solvent effects or competing pathways, requiring Arrhenius parameter adjustments .

Q. What degradation pathways are predicted for this compound under physiological conditions, and how can stability be enhanced?

  • Degradation Mechanisms :

  • Hydrolysis : The cyanoethyl group may hydrolyze to carboxylic acid under alkaline conditions. Accelerated stability studies (40°C/75% RH) with LC-MS track degradation products .
  • Oxidation : The thiol group is prone to oxidation. Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to mitigate disulfide formation .
    • Stabilization Strategies : Lyophilization in amber vials at -20°C reduces hydrolysis and photodegradation. Buffered solutions (pH 4–6) minimize thiol oxidation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Workflow :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., enzymes with thiol-reactive sites). The cyanoethyl group’s electron-withdrawing nature may enhance covalent interactions .
  • QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the thiol) with activity data from analogs (e.g., ’s cysteamine derivatives) to optimize logP and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Resolution Steps :

  • Solvent Screening : Test solubility in DMSO, water, and ethanol using gravimetric methods. Conflicting reports may arise from polymorphic forms or hydration states .
  • Standardization : Adopt USP/PhEur protocols for equilibrium solubility measurements (e.g., shake-flask method at 25°C). Compare with ’s phase-change data for consistency .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors (P280 precaution) .
  • PPE : Nitrile gloves and safety goggles (H315/H319 risks). Immediate eye wash (P305+P351+P338) if exposed .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal per EPA/REACH regulations .

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